5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid
Description
5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid is a synthetic pentanoic acid derivative featuring a 5-oxo group and an anilino substituent at the 5-position. The anilino group is further substituted with a 4-pentylcyclohexyl moiety, which confers significant lipophilicity and structural rigidity. This compound belongs to a class of glutaramide derivatives, often explored for their biological activity due to their resemblance to endogenous biomolecules.
Properties
IUPAC Name |
5-oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-2-3-4-6-17-9-11-18(12-10-17)19-13-15-20(16-14-19)23-21(24)7-5-8-22(25)26/h13-18H,2-12H2,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZYHKJHIIKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(4-pentylcyclohexyl)aniline, is synthesized through the reaction of 4-pentylcyclohexanone with aniline under acidic conditions.
Condensation Reaction: The aniline derivative is then subjected to a condensation reaction with glutaric anhydride to form the desired product, 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid serves as a significant building block for synthesizing more complex molecules. Its structural features allow for various chemical transformations, including:
- Oxidation : Formation of carboxylic acids or aldehydes.
- Reduction : Production of alcohols.
- Substitution : Creation of halogenated or nitrated derivatives.
Biology
Research has indicated that this compound may influence cellular processes and signaling pathways. Its applications in biological studies include:
- Investigating its effects on inflammation and cell proliferation.
- Exploring its role in modulating specific molecular targets related to disease pathways.
Medicine
The potential therapeutic properties of 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid are being explored for various medical applications:
- Anti-inflammatory Activities : Studies suggest it may inhibit inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
- Anticancer Properties : Preliminary research indicates that the compound could exhibit anticancer effects, particularly against certain cancer cell lines .
Case Study 1: Anticancer Activity
In a study focusing on novel derivatives of similar compounds, researchers evaluated the anticancer activity of 5-Oxo derivatives against A549 lung adenocarcinoma cells. The results showed promising cytotoxicity, suggesting that modifications to the pentanoic acid structure could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate signaling pathways related to inflammation and cell proliferation. It may act on enzymes and receptors involved in these processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Variations and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Steric Effects : Bulky substituents (e.g., trimethoxybenzyl-piperazinyl in ) may hinder receptor access, whereas smaller groups (e.g., 3-methyl in ) favor solubility and diffusion.
- Hydrogen Bonding : The azepane-carbonyl group in introduces hydrogen-bonding capacity, a feature absent in the target compound but critical for enzyme inhibition .
Biological Activity
5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid, with the CAS number 866137-25-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C22H33NO3
- Molecular Weight : 359.51 g/mol
- IUPAC Name : 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid
Synthesis
The synthesis of this compound typically involves:
- Formation of Aniline Derivative : Reaction of 4-pentylcyclohexanone with aniline under acidic conditions.
- Condensation Reaction : The aniline derivative is reacted with glutaric anhydride to yield the target compound.
The biological activity of 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid is primarily attributed to its interaction with specific molecular targets involved in cellular signaling and inflammation. It is believed to modulate pathways related to inflammation and cell proliferation, affecting various enzymes and receptors.
Biological Activity
Research has indicated several potential biological activities:
Anti-inflammatory Effects
Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.
Anticancer Properties
Preliminary investigations have shown that 5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid may induce apoptosis in cancer cell lines, although further studies are required to elucidate the underlying mechanisms.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Oxo-5-[4-(4-butylcyclohexyl)anilino]pentanoic acid | Moderate anti-inflammatory effects | Shorter alkyl chain |
| 5-Oxo-5-[4-(4-hexylcyclohexyl)anilino]pentanoic acid | Enhanced anticancer activity | Longer alkyl chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
